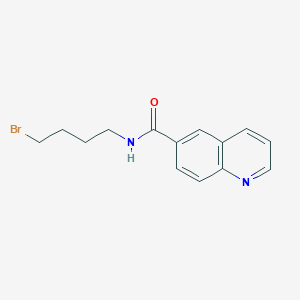

N-(4-bromobutyl)quinoline-6-carboxamide

Description

Properties

Molecular Formula |

C14H15BrN2O |

|---|---|

Molecular Weight |

307.19 g/mol |

IUPAC Name |

N-(4-bromobutyl)quinoline-6-carboxamide |

InChI |

InChI=1S/C14H15BrN2O/c15-7-1-2-8-17-14(18)12-5-6-13-11(10-12)4-3-9-16-13/h3-6,9-10H,1-2,7-8H2,(H,17,18) |

InChI Key |

SYKLEZZCZWUJAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)NCCCCBr)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Quinoline-6-carboxylic Acid

A common route to quinoline-6-carboxylic acid derivatives involves lithiation of 6-bromoquinoline followed by carboxylation with carbon dioxide:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 6-Bromoquinoline, n-BuLi (1.6 M in hexane), THF, −78°C | Metal-halogen exchange to form 6-lithioquinoline intermediate |

| 2 | Dry ice (CO₂), gradual warming to room temperature | Carboxylation to yield quinoline-6-carboxylic acid |

This procedure yields quinoline-6-carboxylic acid with moderate to good yields (~60-70%) and high purity (HPLC >90%).

Activation of Quinoline-6-carboxylic Acid

To facilitate amide bond formation, the carboxylic acid is typically converted into an activated intermediate such as an acid chloride or an active ester.

Formation of Acid Chloride

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Quinoline-6-carboxylic acid, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM), reflux | Conversion of acid to acid chloride |

| 2 | Removal of excess SOCl₂ under reduced pressure | Preparation of reactive acid chloride intermediate |

This intermediate is highly reactive for subsequent amide coupling.

Coupling with 4-Bromobutylamine

Direct Amide Formation

The acid chloride intermediate is reacted with 4-bromobutylamine under mild conditions to afford the target amide:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Acid chloride, 4-bromobutylamine, base (e.g., triethylamine or potassium carbonate), solvent (e.g., tetrahydrofuran or dichloromethane), room temperature | Nucleophilic attack by amine on acid chloride forming amide bond |

| 2 | Work-up: aqueous extraction, drying, and purification by crystallization or chromatography | Isolation of pure This compound |

This method ensures high coupling efficiency and purity.

Alternative Synthetic Routes

Direct Coupling Using Carbodiimide-Mediated Amide Bond Formation

An alternative to acid chloride intermediates is the use of carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole):

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Quinoline-6-carboxylic acid, EDC, HOBt, 4-bromobutylamine, base (e.g., diisopropylethylamine), DMF solvent, room temperature, overnight | Activation of acid and coupling with amine in situ |

| 2 | Extraction and purification | Isolation of amide product |

This method is advantageous for sensitive substrates and avoids use of corrosive reagents.

Characterization Data

Typical characterization of This compound includes:

| Technique | Observations |

|---|---|

| 1H NMR (DMSO-d₆) | Aromatic protons of quinoline ring at δ 7.5–9.0 ppm; methylene protons of 4-bromobutyl chain at δ 3.3–4.0 ppm; amide NH at δ ~8.0–9.0 ppm |

| 13C NMR | Signals corresponding to quinoline carbons, carbonyl carbon at δ ~165–170 ppm, aliphatic carbons of bromobutyl chain |

| IR Spectroscopy | Strong absorption at ~1650 cm⁻¹ (amide C=O), N-H stretches at ~3200–3400 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight of this compound |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobutyl)quinoline-6-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromobutyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides.

Reduction Reactions: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: New quinoline derivatives with different functional groups.

Oxidation Reactions: Quinoline N-oxides.

Reduction Reactions: Aminoquinoline derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of N-(4-bromobutyl)quinoline-6-carboxamide involves its interaction with molecular targets such as protein kinases. By inhibiting these kinases, the compound can disrupt key signaling pathways involved in cell survival and proliferation. This leads to the induction of apoptosis (programmed cell death) in cancer cells. The compound’s ability to modulate the expression of apoptotic proteins such as Bcl-2 and Bax further enhances its anticancer activity .

Comparison with Similar Compounds

Key Observations :

- Side Chain Flexibility : The 4-bromobutyl group introduces conformational flexibility compared to rigid aromatic substituents, which may influence binding kinetics.

- Functional Groups: The absence of fused heterocycles (e.g., pyrrolo- or pyrido-quinoline in –6 ) distinguishes it from more complex analogs.

Inference for Target Compound :

- Coupling Strategy: Likely involves activating quinoline-6-carboxylic acid (e.g., via DCC/HOBt) followed by reaction with 4-bromobutylamine.

- Halogen Incorporation : The bromobutyl side chain may be pre-synthesized or introduced via nucleophilic substitution.

Table 3: Activity Trends in Quinoline Carboxamides

Implications for Target Compound :

- Halogen Interactions : The terminal bromine could engage in halogen bonding with target proteins, as seen in 4-bromobenzyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.